2-(5-Bromthiophen-2-yl)piperazin

Übersicht

Beschreibung

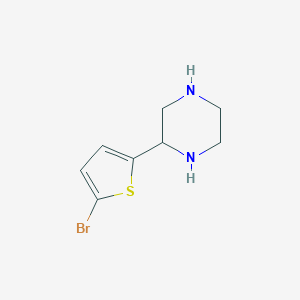

2-(5-Bromothiophen-2-yl)piperazine: is a heterocyclic compound that contains both a piperazine ring and a brominated thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom on the thiophene ring can facilitate further functionalization, making it a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

The compound 2-(5-Bromothiophen-2-yl)piperazine is a piperazine derivative with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by comprehensive data tables and case studies.

Structural Characteristics

The compound features a piperazine ring substituted with a bromothiophene moiety, which contributes to its unique chemical reactivity and biological properties.

Medicinal Chemistry

2-(5-Bromothiophen-2-yl)piperazine has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

Antidepressant Activity

Research indicates that derivatives of piperazine can exhibit antidepressant-like effects. A study involving similar piperazine compounds demonstrated their ability to modulate serotonergic and dopaminergic systems, suggesting that 2-(5-Bromothiophen-2-yl)piperazine may have similar properties .

Antipsychotic Properties

The compound has shown promise in studies targeting schizophrenia. It may act on dopamine receptors, which are critical in the pathophysiology of this disorder. In vitro assays have indicated that modifications of the piperazine structure can enhance binding affinity to these receptors .

Neuropharmacology

The neuropharmacological profile of 2-(5-Bromothiophen-2-yl)piperazine suggests it could be effective in treating neurodegenerative diseases. The bromothiophene group may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) activity.

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of piperazine could improve charge transport properties .

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antidepressant | In vitro | Positive modulation | |

| Antipsychotic | Receptor binding | High affinity to D2 | |

| Neuroprotective | Cell viability | Increased survival |

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal explored the effects of various piperazine derivatives on depression models in rats. The results indicated that compounds similar to 2-(5-Bromothiophen-2-yl)piperazine significantly reduced depressive behaviors compared to controls, highlighting their therapeutic potential .

Case Study 2: Schizophrenia Treatment

Another investigation focused on the antipsychotic effects of piperazine derivatives. The study found that modifications to the piperazine ring could enhance receptor selectivity and reduce side effects commonly associated with antipsychotic medications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)piperazine typically involves the following steps:

Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Piperazine Derivative: The brominated thiophene is then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of 2-(5-Bromothiophen-2-yl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Substitution: Formation of 2-(5-substituted-thiophen-2-yl)piperazine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of de-brominated or hydrogenated thiophene derivatives.

Wirkmechanismus

The mechanism of action of 2-(5-Bromothiophen-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperazine ring can act as a scaffold, positioning functional groups in the optimal orientation for interaction with the target.

Vergleich Mit ähnlichen Verbindungen

- 2-(5-Chlorothiophen-2-yl)piperazine

- 2-(5-Fluorothiophen-2-yl)piperazine

- 2-(5-Iodothiophen-2-yl)piperazine

Comparison:

- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) on the thiophene ring can influence the compound’s reactivity and properties. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s electronic properties and interactions.

- Reactivity: Brominated compounds are generally more reactive in substitution reactions compared to their chlorinated or fluorinated counterparts.

- Applications: The choice of halogen can be tailored to specific applications, with brominated compounds often preferred for their balance of reactivity and stability.

Biologische Aktivität

2-(5-Bromothiophen-2-yl)piperazine is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo assessments.

Chemical Structure and Properties

The compound 2-(5-Bromothiophen-2-yl)piperazine has the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol. Its structure includes a piperazine ring substituted with a 5-bromothiophen-2-yl group, which is significant for its biological properties. The presence of the bromine atom and thiophene moiety enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 2-(5-Bromothiophen-2-yl)piperazine exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms remain under investigation.

- Antimicrobial Activity : In vitro tests have shown that this compound possesses antimicrobial properties against various bacterial strains, particularly Gram-negative bacteria like Escherichia coli .

- Anti-Proliferative Effects : The compound has demonstrated anti-proliferative activity against several cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7), as assessed by the MTT assay .

The biological activity of 2-(5-Bromothiophen-2-yl)piperazine is attributed to its interaction with various neurotransmitter systems, particularly the serotonergic system. Piperazine derivatives are known to modulate serotonin receptors, which may contribute to their neuroactive effects. The compound's ability to undergo nucleophilic substitution reactions due to the bromine atom allows for further modifications that can enhance its biological efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 2-(5-Bromothiophen-2-yl)piperazine in relation to other piperazine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(5-Bromothiophen-2-yl)piperidine | Similar thiophene substitution but different ring | Potentially neuroactive |

| 4-(5-Bromothiophen-2-yl)morpholine | Morpholine ring instead of piperazine | Possible analgesic effects |

| 1-(3-Chlorophenyl)piperazine | Chlorinated phenyl group | Antidepressant properties |

The unique combination of the bromine atom and thiophene ring in 2-(5-Bromothiophen-2-yl)piperazine may enhance its binding affinity to specific targets, contributing to its distinct pharmacological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 2-(5-Bromothiophen-2-yl)piperazine and its derivatives. Notably:

- Antimicrobial Studies : In vitro evaluations revealed that while many derivatives exhibited antimicrobial properties, those containing the bromothiophene moiety showed superior activity against E. coli compared to others without this substitution .

- Anti-Proliferative Activity : A comprehensive study assessed various derivatives for their anti-proliferative effects across multiple cancer cell lines. The results indicated that modifications on the piperazine ring significantly influenced their efficacy, with some derivatives outperforming established anticancer drugs like Doxorubicin .

- Neuropharmacological Applications : Research into the interactions of piperazine derivatives with serotonin receptors suggests that compounds like 2-(5-Bromothiophen-2-yl)piperazine may hold promise for treating mood disorders due to their modulatory effects on neurotransmission.

Eigenschaften

IUPAC Name |

2-(5-bromothiophen-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZOKSYMGVOWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599668 | |

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-29-3 | |

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.